molecular formula C15H14N8 B2975463 6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2198742-16-2

6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile

Cat. No.: B2975463
CAS No.: 2198742-16-2
M. Wt: 306.333
InChI Key: YFHYOLCZUIWKNV-UHFFFAOYSA-N
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Description

6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile is a complex organic compound featuring a triazolo-pyridazinyl moiety linked to an azetidinyl group, which is further connected to a pyridine ring with a carbonitrile substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolo-pyridazinyl intermediate, which is then reacted with an azetidinyl derivative under controlled conditions to form the desired product. Key steps include:

    Formation of the triazolo-pyridazinyl intermediate: This involves cyclization reactions using appropriate precursors and catalysts.

    Coupling with azetidinyl derivative: This step requires precise control of temperature and pH to ensure the correct formation of the azetidinyl linkage.

    Final assembly: The pyridine-3-carbonitrile moiety is introduced in the final step, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and triazolo-pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridazinyl moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for research and development.

Properties

IUPAC Name

6-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8/c1-21(13-3-2-11(6-16)7-17-13)12-8-22(9-12)15-5-4-14-19-18-10-23(14)20-15/h2-5,7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHYOLCZUIWKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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